5-Hydroxy-6,7-dimethoxychromen-2-one

Übersicht

Beschreibung

Tomentin is a phytochemical compound extracted from the plant Sphaeralcea angustifolia. It has garnered significant interest due to its potential anti-cancer and anti-inflammatory properties. This compound is known for its ability to scavenge free radicals and inhibit protein denaturation, making it a promising candidate for various therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tomentin can be synthesized through various chemical reactions involving the extraction of plant materials. The primary method involves the use of cell suspension cultures of Sphaeralcea angustifolia. Callus cultures are developed using specific concentrations of α-naphthalene acetic acid and Kinetin in Murashige and Skoog medium. The optimal conditions for callus induction include 1.0 and 2.0 mg/L of α-naphthalene acetic acid .

Industrial Production Methods: Industrial production of tomentin involves large-scale cultivation of Sphaeralcea angustifolia and subsequent extraction of the compound using solvents. The process is optimized to ensure high yield and purity of tomentin. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to validate the extraction process and quantify the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Tomentin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving tomentin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions involving tomentin include derivatives with enhanced anti-inflammatory and antioxidant properties. These derivatives are studied for their potential use in various medical applications .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Tomentin exhibits significant antioxidant activity, which is crucial in combating oxidative stress and preventing cellular damage. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that Tomentin can enhance the stability of food products by acting as a natural preservative due to its antioxidant capabilities.

Anti-inflammatory Effects

Research indicates that Tomentin possesses notable anti-inflammatory properties. In preclinical studies using animal models, it has been demonstrated to reduce inflammation by modulating the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha (TNF-α) while enhancing anti-inflammatory cytokines like interleukin-10 (IL-10) . This suggests its potential use in treating inflammatory diseases.

Anticancer Potential

Tomentin has shown promise in cancer research, particularly against lung adenocarcinoma cells. In vitro studies have revealed that it can inhibit cell proliferation and induce apoptosis in cancer cells. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Cancer Therapy

Due to its anticancer properties, Tomentin is being explored as a potential therapeutic agent for various types of cancers. Its ability to target specific pathways involved in tumor growth makes it a candidate for further development in oncological treatments .

Treatment of Inflammatory Disorders

The anti-inflammatory effects of Tomentin position it as a potential treatment for conditions such as arthritis and other inflammatory diseases. Studies using kaolin/carrageenan-induced arthritis models have shown that Tomentin significantly alleviates symptoms by reducing joint swelling and pain .

Neuroprotective Effects

Emerging research suggests that Tomentin may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its antioxidant properties could help mitigate neuronal damage caused by oxidative stress .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of tomentin involves its interaction with various molecular targets and pathways. Tomentin exerts its effects by binding to critical proteins implicated in cancer progression, including MCL1, p53, Bcl-2, and Caspases. This binding leads to the activation of apoptotic pathways and inhibition of cell proliferation. Additionally, tomentin’s antioxidant properties help in scavenging free radicals and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

- Scopoletin

- Sphaeralcic acid

- Iso-sphaeralcic acid

- 8-methyl-iso-sphaeralcic acid

Biologische Aktivität

5-Hydroxy-6,7-dimethoxychromen-2-one, also known as a hydroxycoumarin, has garnered attention in recent years for its diverse biological activities. This compound is primarily derived from various plant sources, including species of the genus Vitex and Sphaeralcea. Research indicates that it exhibits significant antioxidant, anti-inflammatory, and trypanocidal activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by case studies and detailed research findings.

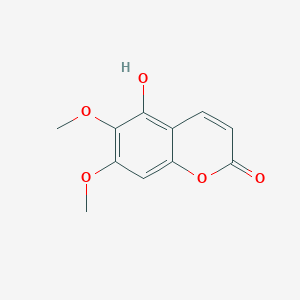

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H10O5

- CAS Number : 28449-62-9

Its structure features a chromenone skeleton with hydroxyl and methoxy substituents, which are critical for its biological activity.

Antioxidant Properties

This compound has demonstrated significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals that can cause oxidative stress leading to various diseases.

- Mechanism : The compound acts by scavenging free radicals and enhancing the body’s antioxidant defenses.

- Research Findings : In vitro studies have shown that it effectively reduces oxidative damage in cellular models.

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects, which are essential in managing conditions like arthritis and other inflammatory diseases.

- Mechanism : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

- Case Study : A study indicated that treatment with this compound significantly lowered levels of tumor necrosis factor-alpha (TNF-α) in macrophages exposed to lipopolysaccharide (LPS) .

Trypanocidal Activity

One of the most significant findings regarding this compound is its trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness.

Research Data

A study evaluated the trypanocidal activity of several flavonoids, including this compound. The results were as follows:

| Compound | IC50 (μg/ml) | Cytotoxicity (L6 Cells) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 4.7 | 46.2 | 9.8 |

| Melarsoprol (Standard) | 0.002 | Not applicable | - |

The selectivity index indicates that this compound is significantly more toxic to T.b. rhodesiense than to mammalian cells, making it a promising candidate for further development as an antitrypanosomal agent .

Cytotoxicity and Safety Profile

While exhibiting potent biological activities, the cytotoxicity of this compound has been assessed using various cell lines.

Findings

In studies involving rat skeletal myoblast cells (L6), the compound showed moderate cytotoxicity at higher concentrations but maintained a favorable selectivity index when compared to its trypanocidal effects . This suggests that while it can affect mammalian cells at high doses, its therapeutic window may be sufficient for clinical applications.

Eigenschaften

IUPAC Name |

5-hydroxy-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPNDUHAXDHRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of action of Tomentin is still under investigation, research suggests it possesses anti-inflammatory properties. [, ] In a study using a kaolin/carrageenan-induced arthritis model in mice, Tomentin demonstrated a dose-dependent anti-inflammatory effect. [] This effect is likely mediated by modulating the inflammatory response, as evidenced by the significant reduction of pro-inflammatory cytokines (interleukin-1β and tumor necrosis factor alpha) and increased levels of anti-inflammatory cytokines (interleukin-10 and interleukin-4) in the joints of treated mice. []

ANone: Tomentin, also known as 5-hydroxy-6,7-dimethoxycoumarin, is a natural coumarin derivative.

ANone: Limited information is available regarding the material compatibility and stability of Tomentin under various conditions. Further research is needed to evaluate its performance and applications in different material matrices and environmental settings.

A: Based on the available research, Tomentin is not reported to exhibit catalytic properties. Its primary area of study revolves around its potential anti-inflammatory and therapeutic applications. [, , ]

A: Yes, computational studies have been conducted to understand the potential of Tomentin as an antiviral agent. Molecular docking simulations have shown that Tomentin exhibits favorable binding interactions with the spike receptor-binding domain (RBD) of SARS-CoV-2, particularly the Omicron variant. [] Further, molecular dynamics simulations suggest that Tomentin forms stable complexes with the RBD. [] Other studies have explored its potential against the main protease of SARS-CoV-2. []

A: While specific Structure-Activity Relationship (SAR) studies focusing on Tomentin modifications are limited, the presence of hydroxyl and methoxy groups on the coumarin scaffold is likely crucial for its biological activity. [, ] Further research is needed to fully elucidate the impact of structural modifications on Tomentin's potency, selectivity, and pharmacological properties.

ANone: Research on the stability of Tomentin under various conditions and the development of specific formulations to enhance its stability, solubility, and bioavailability is currently limited. This area requires further investigation to enable the development of Tomentin-based pharmaceuticals.

ANone: Tomentin is a natural product still in the preclinical research phase. As such, specific SHE (Safety, Health, and Environment) regulations regarding its production, handling, and disposal are not yet established.

A: Research on the PK/PD of Tomentin is currently limited. One study examined the pharmacokinetics of a standardized fraction from Sphaeralcea angustifolia containing Tomentin, scopoletin, and sphaeralcic acid. The study found that all three compounds were detectable in plasma after oral administration in mice. [] Further studies are needed to understand the ADME profile and in vivo activity of Tomentin independently.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.